3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline hydrochloride
Description
3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline hydrochloride is a substituted aniline derivative characterized by a chloro group at the 3-position and a polyether chain at the 4-position of the benzene ring. This compound is synthesized via multi-step reactions involving nitrone intermediates, oxalyl chloride, and acid hydrolysis, as demonstrated in analogous protocols for related compounds . Its structural complexity, featuring a methoxyethoxyethoxy side chain, distinguishes it from simpler alkoxy-substituted anilines. The hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical and materials science applications.
Properties
IUPAC Name |
3-chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3.ClH/c1-14-4-5-15-6-7-16-11-3-2-9(13)8-10(11)12;/h2-3,8H,4-7,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKRWRFWYOVYCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=C(C=C(C=C1)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185295-26-4 | |
| Record name | Benzenamine, 3-chloro-4-[2-(2-methoxyethoxy)ethoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185295-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline hydrochloride typically involves the following steps:
Nitration and Reduction: The starting material, 3-chloroaniline, undergoes nitration to form 3-chloro-4-nitroaniline. This intermediate is then reduced to 3-chloro-4-aminophenol.
Etherification: The 3-chloro-4-aminophenol is reacted with 2-(2-methoxyethoxy)ethanol in the presence of a suitable base to form the desired ether linkage.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline hydrochloride has shown promise in drug development due to its ability to interact with biological targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking substrate access. This mechanism is crucial for developing therapeutic agents targeting enzyme-related diseases.
- Receptor Modulation : It has been observed to modulate receptor activity, influencing signaling pathways within cells. This property can lead to therapeutic effects in various conditions.
Biomedical Engineering
The compound is utilized in synthesizing degradable polymers for medical applications. Notably:
- Controlled Drug Delivery Systems : Polymers synthesized from this compound have been evaluated for their ability to release drugs in a controlled manner, which is essential for effective treatment regimens.
- Antibacterial Properties : Research indicates that these polymers exhibit antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in healthcare settings.
Materials Science
The unique properties of this compound make it suitable for developing advanced materials:
- Degradable Polymers : The compound's structure allows for the creation of biodegradable materials that can be used in various applications, including packaging and biomedical devices.
- Sensors Development : It can serve as a molecular recognition element in sensors designed to detect environmental pollutants or biological molecules, offering high sensitivity and specificity.
Case Studies
In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was found to induce apoptosis in human breast adenocarcinoma (MCF-7) cells at sub-micromolar concentrations, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, its derivatives may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The compound’s key structural differentiator is its extended polyether chain. Below is a comparison with analogues:
Key Observations :
- The target compound’s polyether chain introduces higher molecular weight and polar surface area (TPSA ~50 Ų estimated), enhancing aqueous solubility compared to methoxy/ethoxy analogues .
- Hydrogen bonding capacity is reduced compared to hydroxylated analogues (e.g., 2-(4-Hydroxy-3-methoxyphenyl)-ethylamine hydrochloride) but higher than non-polar derivatives .
Key Observations :
Physicochemical and Functional Properties
Crystallography and Stability
- 4-Ethoxyanilinium chloride exhibits planar cations with C–H···π and N–H···Cl interactions, forming chains along the a-axis .
- Target Compound: Expected to have similar ionic packing but with reduced crystallinity due to the flexible polyether chain. No dielectric data is available, but the extended chain may lower melting points compared to rigid analogues.
Lipophilicity and Bioactivity
Biological Activity
3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline hydrochloride is an organic compound with significant potential in biological applications, particularly in medicinal chemistry and materials science. Its unique structure, characterized by a chloro-substituted aromatic ring and a triethylene glycol ether chain, contributes to its reactivity and solubility, making it a valuable candidate for drug development and biochemical research.
- Molecular Formula : C₁₁H₁₆ClNO₃·HCl
- Molecular Weight : 282.16 g/mol
The compound's structural features allow it to interact with various biological targets, influencing enzyme activity and receptor modulation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This competitive inhibition is crucial for developing therapeutic agents targeting enzyme-related diseases.
- Receptor Modulation : It has been shown to modulate receptor activity, which can alter signaling pathways within cells, potentially leading to therapeutic effects in various conditions.
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
- A study demonstrated that derivatives of this compound effectively inhibited the activity of certain enzymes involved in metabolic pathways. The binding affinity was measured using IC50 values, indicating significant inhibitory potential.
-
Cytotoxicity Assessments :
- In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was found to induce apoptosis in human breast adenocarcinoma (MCF-7) cells at sub-micromolar concentrations, suggesting its potential as an anticancer agent.
-
Comparative Analysis with Similar Compounds :
- A comparative study highlighted the biological potency of this compound against structurally similar analogs. The following table summarizes the findings:
| Compound Name | Molecular Formula | IC50 (µM) | Unique Features |
|---|---|---|---|
| This compound | C₁₁H₁₆ClNO₃·HCl | 0.76 | Triethylene glycol ether chain enhances solubility |
| 3-Chloro-4-methoxytoluene | C₈H₉ClO | 1.5 | Lacks ether functionality |
| 3-Chloro-4-aminoaniline | C₇H₈ClN | 1.9 | Simpler structure without ether |
The mechanism of action for this compound involves:
- Competitive Inhibition : The compound competes with substrates for binding sites on enzymes.
- Allosteric Regulation : It may also bind at sites distinct from the active site, leading to conformational changes that affect enzyme activity.
Future Directions
Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:
- Structural Modifications : Altering the chemical structure could enhance its efficacy and selectivity against specific targets.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in disease models.
Q & A
Q. Methodological Recommendations :
- LCMS : Use high-resolution MS to distinguish isotopic patterns (e.g., Cl vs. CF₃).
- HPLC : Optimize gradients (e.g., 0–40% ethyl acetate/hexane) to resolve polar byproducts .
- Stability Testing : Monitor degradation under acidic/oxidative conditions (e.g., acetic acid in iodination reactions) .
What strategies are effective for minimizing genotoxic impurities during synthesis?
Advanced Research Question
Residual alkylating agents (e.g., chloroethyl intermediates) or aryl halides must be controlled. Strategies include:
- Reagent Quenching : Use scavengers like thiourea to trap reactive electrophiles.
- Purification : Silica gel chromatography (40–60 µm) with hexane/ethyl acetate gradients to remove halogenated impurities .
- Analytical Thresholds : LCMS detection limits ≤ 1 ppm, per ICH M7 guidelines .
Case Study :
In a related synthesis, column chromatography reduced brominated byproducts from 15% to <0.5% in 3-bromo-4-[2-(2-methoxyethoxy)ethoxy]aniline .
How does the polyether chain influence solubility and reactivity in downstream applications?
Basic Research Question
The 2-(2-methoxyethoxy)ethoxy group enhances aqueous solubility (via hydrogen bonding) and stabilizes intermediates during coupling reactions. For example, in iodination reactions (e.g., N-iodosuccinimide in acetic acid), the ether chain prevents aggregation, enabling 93% yield in trifluoromethyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
